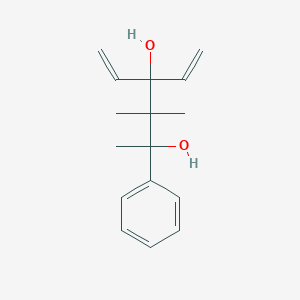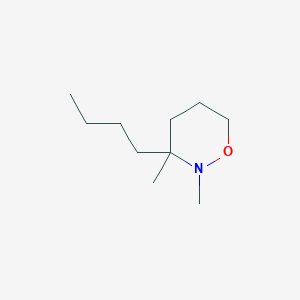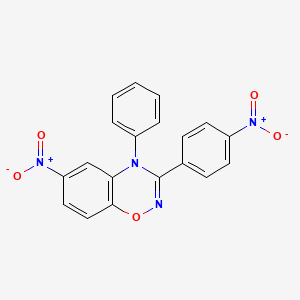![molecular formula C14H16O3 B14563419 2-[2-(Prop-2-en-1-yl)phenoxy]ethyl prop-2-enoate CAS No. 61632-59-5](/img/structure/B14563419.png)
2-[2-(Prop-2-en-1-yl)phenoxy]ethyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Prop-2-en-1-yl)phenoxy]ethyl prop-2-enoate is an organic compound with a complex structure that includes both phenoxy and prop-2-enoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Prop-2-en-1-yl)phenoxy]ethyl prop-2-enoate can be achieved through the azeotropic dehydration of phenoxyacetic acid and allyl alcohol in the presence of benzene. An esterification catalyst, such as cerium sulfate, is added, and the reaction is carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale esterification processes. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Prop-2-en-1-yl)phenoxy]ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-[2-(Prop-2-en-1-yl)phenoxy]ethyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Prop-2-en-1-yl)phenoxy]ethyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-4-(2-propenyl)-, acetate: Similar structure with a methoxy group instead of the prop-2-enoate group.
Prop-2-en-1-yl phenoxyacetate: Similar ester structure but with different substituents.
(E)-2-methoxy-4-(prop-1-enyl)phenol: Similar phenolic structure with different functional groups.
Uniqueness
2-[2-(Prop-2-en-1-yl)phenoxy]ethyl prop-2-enoate is unique due to its combination of phenoxy and prop-2-enoate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
CAS No. |
61632-59-5 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
2-(2-prop-2-enylphenoxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C14H16O3/c1-3-7-12-8-5-6-9-13(12)16-10-11-17-14(15)4-2/h3-6,8-9H,1-2,7,10-11H2 |
InChI Key |
UMMSPPAUGZFKTB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-fluoro-4-[(3-methylbutyl)thio]-](/img/structure/B14563339.png)
![5-Phenyl-3-[2-(pyrrolidin-1-yl)hydrazinylidene]-3H-pyrazole](/img/structure/B14563343.png)

![[8-(Naphthalen-1-yl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B14563355.png)



![2-[4-(4-Bromophenoxy)phenyl]-2-tert-butyl-1,3-dioxolane](/img/structure/B14563393.png)



![4-{2-[(2,4-Dichlorophenoxy)methyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14563433.png)


